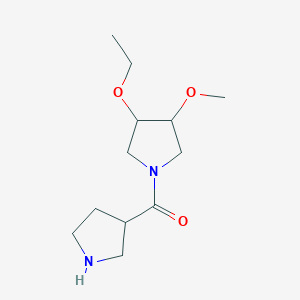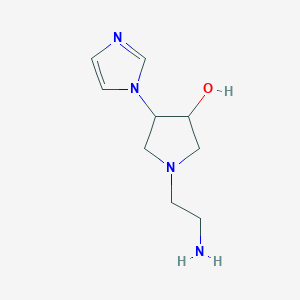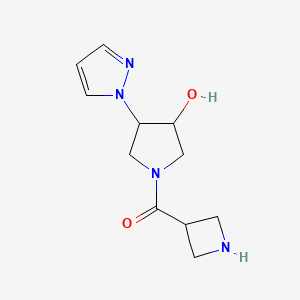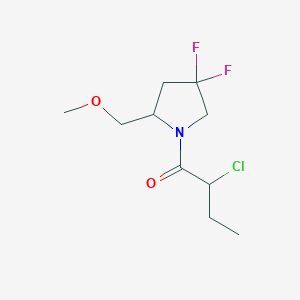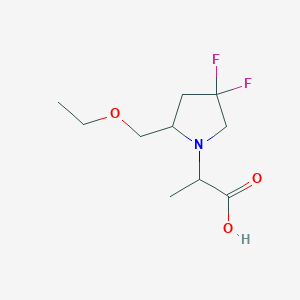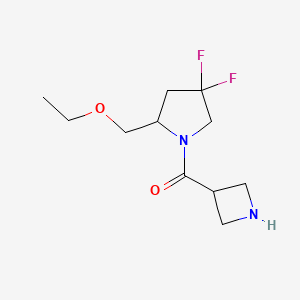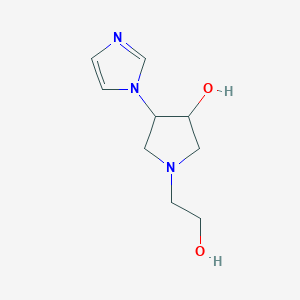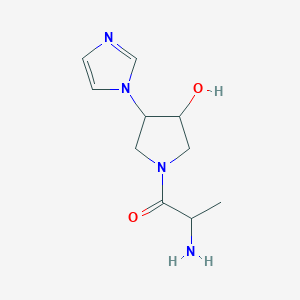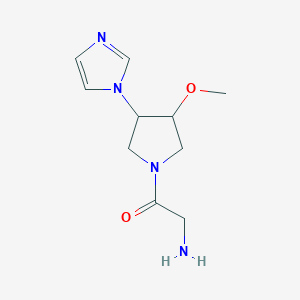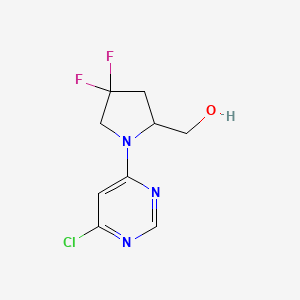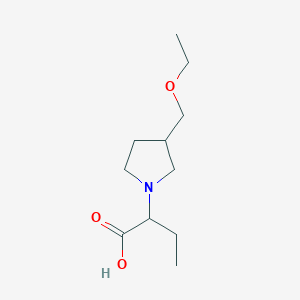
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)butanoic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of etiracetam is characterized by a five-membered pyrrolidine ring . This ring is a nitrogen heterocycle widely used by medicinal chemists . The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
Integrin Inhibition for Pulmonary Fibrosis Treatment
A series of 3-aryl(pyrrolidin-1-yl)butanoic acids, structurally related to "2-(3-(Ethoxymethyl)pyrrolidin-1-yl)butanoic acid", were synthesized and evaluated for their affinity against αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8 integrins. These compounds, particularly those with high affinity and selectivity for the αvβ6 integrin, were explored as potential therapeutic agents for idiopathic pulmonary fibrosis. The detailed synthesis route involved a diastereoselective process leveraging rhodium-catalyzed asymmetric 1,4-addition, highlighting the compound's role in developing nonpeptidic αvβ6 integrin inhibitors (Procopiou et al., 2018).
Molecular Property Investigation
Derivatives structurally related to "this compound" were the subject of quantum-chemical calculations to evaluate their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These studies are essential for understanding the molecular basis of the compounds' reactivity and interaction with biological targets, providing insights into their potential applications in drug design and material science (Bouklah et al., 2012).
Corrosion Inhibition
Research into pyrrolidine derivatives, including those structurally similar to "this compound", demonstrated their efficacy as corrosion inhibitors for steel in acidic environments. These studies are crucial for developing new materials that can withstand corrosion, thereby extending the lifespan of metal structures and components in various industrial applications (Bouklah et al., 2006).
Direcciones Futuras
Mecanismo De Acción
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds
Mode of action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving binding to a specific site on the target molecule .
Biochemical pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system in which it is used. Pyrrolidine derivatives, due to their heterocyclic nature, could potentially have diverse ADME properties .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Given the diversity of pyrrolidine derivatives, the effects could potentially be quite varied .
Action environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. For example, the compound’s stability might be affected by storage conditions .
Análisis Bioquímico
Biochemical Properties
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)butanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to explore the pharmacophore space efficiently due to its sp3-hybridization and stereochemistry . This compound can bind to enantioselective proteins, influencing their biological activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins can lead to changes in cellular activities, such as proliferation, differentiation, and apoptosis . These effects are crucial for understanding its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular functions. The pyrrolidine ring’s stereochemistry plays a vital role in determining the binding mode and efficacy of the compound . These interactions can result in the modulation of biochemical pathways and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular activities, which are essential for evaluating its therapeutic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular functions and reduced toxicity. At higher doses, it can lead to adverse effects, including toxicity and cellular damage . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity . These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and toxicity, making it a critical factor in drug development.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is vital for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
2-[3-(ethoxymethyl)pyrrolidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-3-10(11(13)14)12-6-5-9(7-12)8-15-4-2/h9-10H,3-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILAGEPSXKDKAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCC(C1)COCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



